molecular formula C10H14ClN3O B13213316 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine

1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine

Cat. No.: B13213316
M. Wt: 227.69 g/mol
InChI Key: CPEQTSJGJWVATE-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H14ClN3O It is characterized by the presence of a pyrrole ring substituted with a chloro group and a piperidine ring attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine typically involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a chloro-substituted pyrrole ring and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(4-chloro-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C10H14ClN3O/c11-7-5-9(13-6-7)10(15)14-3-1-8(12)2-4-14/h5-6,8,13H,1-4,12H2

InChI Key

CPEQTSJGJWVATE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CN2)Cl

Origin of Product

United States

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